molecular formula C17H26N2O3 B4732000 ethyl 4-(2-methoxyethyl)-1-(4-pyridinylmethyl)-4-piperidinecarboxylate

ethyl 4-(2-methoxyethyl)-1-(4-pyridinylmethyl)-4-piperidinecarboxylate

Cat. No.: B4732000
M. Wt: 306.4 g/mol
InChI Key: HXWUHNOLJOYJSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-methoxyethyl)-1-(4-pyridinylmethyl)-4-piperidinecarboxylate, also known as EPPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EPPC is a piperidine derivative that has shown promise in various fields, including medicinal chemistry, neuroscience, and molecular biology.

Mechanism of Action

Ethyl 4-(2-methoxyethyl)-1-(4-pyridinylmethyl)-4-piperidinecarboxylate acts as a positive allosteric modulator of the NMDA receptor, which is a subtype of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory. This compound enhances the activity of the NMDA receptor by binding to a specific site on the receptor, leading to an increase in calcium influx and subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound enhances the activity of the NMDA receptor and increases the release of neurotransmitters, including glutamate and acetylcholine. In vivo studies have shown that this compound improves cognitive function in animal models of Alzheimer's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 4-(2-methoxyethyl)-1-(4-pyridinylmethyl)-4-piperidinecarboxylate is its specificity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various biological processes. Additionally, this compound has a relatively low toxicity profile, which makes it suitable for use in in vivo studies. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it challenging to work with in some experimental settings.

Future Directions

There are several future directions for research on ethyl 4-(2-methoxyethyl)-1-(4-pyridinylmethyl)-4-piperidinecarboxylate. One area of interest is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential therapeutic applications of this compound in various neurological disorders. Additionally, further studies are needed to elucidate the precise mechanisms by which this compound modulates the activity of the NMDA receptor and to identify potential off-target effects of this compound.

Scientific Research Applications

Ethyl 4-(2-methoxyethyl)-1-(4-pyridinylmethyl)-4-piperidinecarboxylate has shown potential applications in various scientific research areas. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In neuroscience, this compound has been used as a tool to study the role of the N-methyl-D-aspartate (NMDA) receptor in synaptic plasticity. In molecular biology, this compound has been used as a chemical probe to investigate protein-protein interactions.

Properties

IUPAC Name

ethyl 4-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-3-22-16(20)17(8-13-21-2)6-11-19(12-7-17)14-15-4-9-18-10-5-15/h4-5,9-10H,3,6-8,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWUHNOLJOYJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=NC=C2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782269
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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